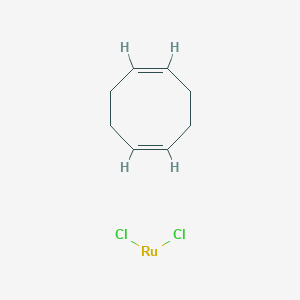

Dicloro(1,5-ciclooctadieno)rutenio(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichloro(1,5-cyclooctadiene)ruthenium(II), or DICOR, is a coordination compound of ruthenium with two chloride ligands and one cyclooctadiene ligand. It is a red-colored solid that is soluble in organic solvents. DICOR is used in various scientific research applications, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and as a photosensitizer. It has many biochemical and physiological effects, both positive and negative, and has advantages and limitations for use in lab experiments.

Aplicaciones Científicas De Investigación

Acoplamiento Deshidrogenativo de Alcoholes y Aminas

Dicloro(1,5-ciclooctadieno)rutenio(II) se utiliza con IMes para catalizar el acoplamiento deshidrogenativo de alcoholes y aminas para formar enlaces amida . Esta reacción es crucial en la síntesis de varios compuestos orgánicos.

Precursor de Catalizador

Este compuesto sirve como un precursor de catalizador de rutenio versátil . Como precursor, se puede utilizar para generar otros catalizadores para una amplia gama de reacciones químicas.

Formación de Enlaces Amida más Ecológica

En combinación con un ligando NHC, Dicloro(1,5-ciclooctadieno)rutenio(II) puede catalizar una formación de enlaces amida más ecológica mediante el acoplamiento deshidrogenativo de aminas y alcoholes . Este método se considera "más ecológico" porque reduce la cantidad de residuos producidos en la reacción.

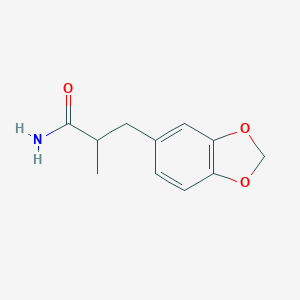

Síntesis de Péptidos en Fase de Solución

El compuesto es adecuado para la síntesis de péptidos en fase de solución . La síntesis de péptidos es un proceso fundamental en bioquímica, que se utiliza para crear péptidos, que son cadenas cortas de aminoácidos.

Catalizadores de Metales de Transición

Dicloro(1,5-ciclooctadieno)rutenio(II) es parte de la categoría de catalizadores de metales de transición . Estos catalizadores se utilizan en una variedad de reacciones químicas, incluidas las de las industrias farmacéutica y petroquímica.

Principios de la Química Verde

El compuesto se alinea con los principios de la química verde . Esto significa que su uso y producción están diseñados para reducir o eliminar el uso y la generación de sustancias peligrosas.

Mecanismo De Acción

Target of Action:

The primary target of this compound is its catalytic activity. Specifically, it serves as a catalyst in various chemical reactions. One of its notable applications is in the dehydrogenative coupling of alcohols and amines to form amide bonds. In this context, the compound interacts with the reactants, facilitating the bond formation process .

Mode of Action:

Dichloro(1,5-cyclooctadiene)ruthenium(II) acts as a coordination complex. It coordinates with ligands, such as N-heterocyclic carbenes (NHCs) or other phosphine ligands. These ligands stabilize the ruthenium center and enhance its reactivity. The compound’s mode of action involves the activation of hydrogen atoms in the substrate molecules, allowing for the formation of new chemical bonds. For example, it can catalyze the coupling of alcohols and amines to produce amides .

Action Environment:

Environmental factors, such as solvent choice and reaction conditions, significantly impact the compound’s efficacy. For instance:

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dichloro(1,5-cyclooctadiene)ruthenium(II) plays a significant role in biochemical reactions. It is used with IMes to catalyze the dehydrogenative coupling of alcohols and amines to form amide bonds . This interaction involves the formation of a complex with the enzymes, proteins, and other biomolecules involved in the reaction .

Cellular Effects

It is known that it can influence cell function through its role in the formation of amide bonds .

Molecular Mechanism

Dichloro(1,5-cyclooctadiene)ruthenium(II) exerts its effects at the molecular level through its role as a catalyst in the formation of amide bonds . It forms a complex with the enzymes, proteins, and other biomolecules involved in the reaction, facilitating the dehydrogenative coupling of alcohols and amines .

Temporal Effects in Laboratory Settings

It is known that it is used as a catalyst in the formation of amide bonds .

Metabolic Pathways

Dichloro(1,5-cyclooctadiene)ruthenium(II) is involved in the metabolic pathway of the formation of amide bonds . It interacts with the enzymes and cofactors involved in this pathway .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II) can be achieved by the reaction of Ruthenium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as Zinc or Sodium Borohydride.", "Starting Materials": [ "Ruthenium trichloride", "1,5-cyclooctadiene", "Zinc or Sodium Borohydride" ], "Reaction": [ "Add Ruthenium trichloride to a round bottom flask containing a stir bar and add a few drops of Chloroform.", "Add 1,5-cyclooctadiene to the flask and stir the mixture for 10 minutes.", "Add Zinc or Sodium Borohydride to the reaction mixture and stir for an additional 30 minutes.", "Filter the reaction mixture to remove any solid impurities and wash the solid with Chloroform.", "Concentrate the filtrate to dryness under reduced pressure and dissolve the residue in Chloroform.", "Add Hydrochloric acid to the solution to remove any excess Zinc or Sodium Borohydride.", "Add Dichloromethane to the solution and stir for 10 minutes.", "Collect the resulting solid by filtration and wash with Dichloromethane.", "Dry the solid under vacuum to obtain Dichloro(1,5-cyclooctadiene)ruthenium(II) as a yellow crystalline solid." ] } | |

Número CAS |

50982-12-2 |

Fórmula molecular |

C8H12Cl2Ru |

Peso molecular |

280.2 g/mol |

Nombre IUPAC |

(5Z)-cycloocta-1,5-diene;dichlororuthenium |

InChI |

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

Clave InChI |

DMRVBCXRFYZCPR-PGUQZTAYSA-L |

SMILES isomérico |

C1C/C=C\CCC=C1.Cl[Ru]Cl |

SMILES |

C1CC=CCCC=C1.Cl[Ru]Cl |

SMILES canónico |

C1CC=CCCC=C1.Cl[Ru]Cl |

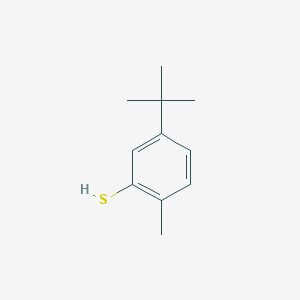

Pictogramas |

Irritant |

Sinónimos |

Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is notable about the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

A1: [] Dichloro(1,5-cyclooctadiene)ruthenium(II), often represented as [Ru(cod)Cl2]n, can be synthesized through a simple one-step process. This involves reacting RuCl3·3H2O with 1,5-cyclooctadiene, which acts as the anion ligand, in an alcohol solution. This method boasts a high yield of 96%, making it an efficient route for obtaining this compound. You can find more details about its synthesis in this paper: .

Q2: How is the structure of Dichloro(1,5-cyclooctadiene)ruthenium(II) confirmed?

A2: [] The structural characterization of Dichloro(1,5-cyclooctadiene)ruthenium(II) is achieved through a combination of analytical techniques. These include:

Q3: What are the catalytic applications of Dichloro(1,5-cyclooctadiene)ruthenium(II)?

A3: [, ] Dichloro(1,5-cyclooctadiene)ruthenium(II) serves as a versatile precursor for various ruthenium complexes used in catalysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)